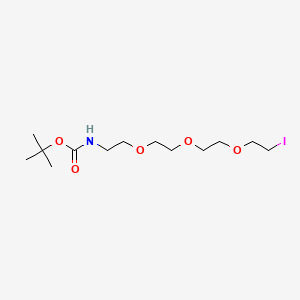

BocNH-PEG3-CH2CH2I

Description

Significance of Precisely Functionalized Poly(ethylene glycol) Oligomers in Chemical Synthesis and Bioconjugation

The increasing sophistication of applications for PEG in fields like pharmaceutical research necessitates the use of PEGs with high purity and well-defined structures. researchgate.netrsc.org Monodisperse PEG oligomers, which consist of molecules with a uniform chain length, are gaining significant attention because their dispersity can influence biological activity, including toxicity and efficacy. researchgate.net

Precisely functionalized PEG oligomers, particularly heterobifunctional ones, are crucial components in the development of advanced research constructs. rsc.org These linkers possess distinct reactive groups at each terminus, allowing for selective, stepwise conjugation to different biomolecules or surfaces. This controlled functionalization is essential for creating well-defined conjugates with specific properties and functionalities. For instance, heterobifunctional PEG linkers are promising components in the rapidly developing field of antibody-drug conjugates (ADCs). rsc.org

Role of Protective Groups in Multifunctional Chemical Synthesis, with Emphasis on tert-Butyloxycarbonyl (Boc)

In multifunctional chemical synthesis, where molecules contain multiple reactive functional groups, the use of protective groups is paramount to control reactivity and ensure that reactions occur selectively at desired sites. libretexts.org A protective group is temporarily introduced to mask the reactivity of a specific functional group while transformations are carried out elsewhere in the molecule. Once the necessary reactions are complete, the protective group can be selectively removed to regenerate the original functionality. libretexts.org

The tert-butyloxycarbonyl (Boc) group is an acid-labile protective group widely used in organic synthesis, particularly for the protection of amines. wikipedia.orgnumberanalytics.comjk-sci.comgenscript.com The Boc group is introduced onto an amine by reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, forming a carbamate (B1207046). numberanalytics.comjk-sci.com This carbamate effectively shields the amine from unwanted reactions. numberanalytics.comgenscript.com A key advantage of the Boc group is its stability under various reaction conditions while being readily cleaved under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) or HCl, regenerating the free amine. wikipedia.orgjk-sci.comgenscript.com This selective deprotection is critical in multi-step syntheses, including peptide synthesis and the construction of complex natural products and pharmaceuticals, where orthogonal protection strategies are often required. researchgate.netnumberanalytics.comgenscript.com

Utility of Electrophilic Iodide Moieties in Organic Transformations and Conjugation Chemistry

Electrophilic iodide moieties, such as those found in alkyl iodides, are valuable functional groups in organic chemistry due to the relatively good leaving group ability of iodide. wikipedia.org Alkyl iodides are effective alkylating agents, capable of introducing alkyl chains onto various nucleophilic substrates through nucleophilic substitution reactions (e.g., SN2 reactions). wikipedia.orgfishersci.be

In conjugation chemistry, electrophilic iodide groups can react with nucleophilic centers on biomolecules or other synthetic building blocks. This reactivity allows for the formation of covalent linkages, which is fundamental to creating bioconjugates, functionalized materials, and complex molecular architectures. While other electrophiles exist, the reactivity profile of alkyl iodides makes them suitable for specific coupling strategies. For example, iodoethane (B44018) is described as an excellent ethylating agent used in organic synthesis. wikipedia.orgfishersci.be

Electrophilic addition reactions involving iodine can also occur, particularly with electron-rich species like alkenes. unizin.orglibretexts.org These reactions typically involve the formation of a cyclic iodonium (B1229267) ion intermediate, which is then opened by a nucleophile. libretexts.org This type of reactivity can be exploited in certain synthetic strategies.

Contextualizing BocNH-PEG3-CH2CH2I as a Key Intermediate in Advanced Research Constructs

This compound represents a heterobifunctional linker molecule that combines the features discussed above: a Boc-protected amine, a PEG3 oligomer spacer, and a terminal electrophilic iodide. The PEG3 unit, consisting of three ethylene (B1197577) glycol repeats, provides hydrophilicity and flexibility, which are beneficial properties for applications in aqueous biological environments and for minimizing steric hindrance during conjugation. biochempeg.combiochempeg.com The Boc-protected amine serves as a masked primary amine functionality that can be selectively deprotected at a later stage in a synthesis to introduce a new reactive handle. biochempeg.com The terminal iodoethane moiety acts as an electrophilic site, ready to react with a suitable nucleophile to form a covalent bond. wikipedia.orgfishersci.be

This molecular design makes this compound a versatile intermediate in the synthesis of more complex molecules and conjugates. It allows for the controlled, sequential introduction of different functionalities. For example, the iodide can be reacted with a nucleophilic molecule or surface, followed by removal of the Boc group to enable conjugation through the amine. Alternatively, the Boc group could be removed first, and the free amine reacted, leaving the iodide available for a subsequent coupling step. This orthogonal reactivity, enabled by the distinct chemical properties of the Boc-protected amine and the alkyl iodide, is crucial for building sophisticated molecular architectures required in advanced chemical biology research, such as the synthesis of targeted delivery systems, probes, or functionalized biomaterials. biochempeg.combiochempeg.combiochempeg.com While specific detailed research findings solely centered on this compound as a final product are less common in broad searches, its structure suggests its primary role as a building block for creating more complex, functionalized molecules, consistent with the broader utility of similar Boc-protected PEG linkers in bioconjugation and medicinal chemistry. biochempeg.combiochempeg.combiochempeg.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26INO5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVFDWKHQUSIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26INO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Selective Deprotection Strategies for the Tert Butyloxycarbonyl Boc Group in Bocnh Peg3 Ch2ch2i

Acid-Mediated Boc Deprotection Methodologies

Acid-catalyzed cleavage is the most common approach for Boc group removal. acsgcipr.org The general mechanism involves protonation of the carbamate (B1207046) carbonyl, followed by the loss of a stable tert-butyl cation, which can be quenched by a nucleophilic scavenger or deprotonate to form isobutylene (B52900) gas. jk-sci.comcommonorganicchemistry.com The resulting carbamic acid intermediate readily decarboxylates to yield the free primary amine, which is typically protonated under the acidic conditions to form an ammonium (B1175870) salt. commonorganicchemistry.com

Trifluoroacetic acid (TFA) is traditionally the reagent of choice for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation. rsc.orgacsgcipr.org It is typically used in an inert organic solvent, most commonly dichloromethane (B109758) (DCM). jk-sci.com

Detailed Research Findings: The reaction is generally rapid, often completing within a few hours at room temperature. fishersci.co.uk A common protocol involves treating the Boc-protected amine with a solution of TFA in DCM, with TFA concentrations ranging from 20% to 50%, although neat TFA can also be used. reddit.comresearchgate.net For instance, a general laboratory procedure involves dissolving the substrate in DCM, cooling the solution to 0 °C, and then adding an equivalent volume of TFA before allowing the reaction to proceed at room temperature. rsc.org While highly effective, TFA is a strong, corrosive acid, and its use may be incompatible with other acid-labile protecting groups, such as certain esters, that may be present in more complex substrates. acsgcipr.orgnih.gov The choice of TFA concentration and reaction time is crucial for achieving selective deprotection without cleaving other sensitive moieties. nih.gov

Table 1: Trifluoroacetic Acid (TFA) Protocols for Boc Deprotection

| Reagent | Solvent | Typical Concentration | Reaction Time | Key Findings |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 1-3 hours | Highly efficient and common method; product is the TFA salt. jk-sci.comreddit.com |

| Neat Trifluoroacetic Acid (TFA) | None | 100% | < 1 hour | Used for rapid and complete deprotection. acsgcipr.org |

| TFA Variations | DCM or CH₃OH/CH₂Cl₂ | 1-60% (v/v) | Variable | Lower concentrations can improve selectivity but may require longer reaction times or be ineffective. rsc.orgnih.gov |

Hydrochloric acid (HCl) provides an effective and often more economical alternative to TFA for Boc deprotection. It is typically used as a solution in an organic solvent, such as 1,4-dioxane, methanol, or ethyl acetate, to ensure miscibility with the substrate. rsc.orgcommonorganicchemistry.com

Detailed Research Findings: Solutions of 4M HCl in dioxane are widely employed and are commercially available, offering a convenient and standardized protocol. commonorganicchemistry.com The reaction is typically conducted at room temperature and can take anywhere from a few minutes to several hours for complete conversion. reddit.com In many cases, the deprotected amine hydrochloride salt precipitates directly from the reaction mixture, providing a simple method for purification and isolation. reddit.com The reaction can also be performed by adding acetyl chloride to methanol, which generates anhydrous HCl in situ. acsgcipr.org While effective, the strength of HCl can pose challenges for substrates containing other acid-sensitive groups. nih.gov However, its reactivity can be modulated by the choice of solvent and temperature.

Table 2: Hydrochloric Acid (HCl) Protocols for Boc Deprotection

| Reagent | Solvent(s) | Typical Concentration | Reaction Time | Key Findings |

| HCl in Dioxane | 1,4-Dioxane | 4 M | 30 min - 16 h | A standard and widely used method; product often precipitates as the HCl salt. commonorganicchemistry.com |

| HCl in Methanol | Methanol | ~2 M (e.g., 1:1 mix of 4M HCl/dioxane and MeOH) | 10-20 minutes | Very rapid deprotection observed in some systems. reddit.com |

| HCl in Ethyl Acetate | Ethyl Acetate | Saturated | Variable | Alternative solvent system for specific solubility requirements. rsc.org |

Milder inorganic acids have been explored as alternatives to TFA and HCl, offering improved selectivity and more environmentally benign profiles.

Detailed Research Findings: Phosphoric Acid (H₃PO₄): Aqueous phosphoric acid (e.g., 85 wt%) has been identified as a remarkably mild and selective reagent for Boc deprotection. researchgate.netthieme-connect.com This method demonstrates high functional group tolerance, leaving other acid-sensitive groups like benzyl (B1604629) esters, Cbz carbamates, and TBDMS ethers intact. researchgate.netorganic-chemistry.org The reactions are typically high-yielding, proceed at room temperature over 3 to 14 hours, and benefit from a convenient workup. thieme-connect.comorganic-chemistry.org The use of phosphoric acid is considered a "green" approach, reducing reliance on more toxic and corrosive reagents. organic-chemistry.org

Sulfuric Acid (H₂SO₄): Dilute solutions of sulfuric acid in an organic solvent also serve as an effective deprotecting agent. A study highlighted the use of 10% sulfuric acid in dioxane as a safe, inexpensive, and practical alternative to 50% TFA in DCM, particularly in the context of solid-phase peptide synthesis. researchgate.net The results obtained were comparable in purity to those from standard TFA protocols, demonstrating its viability as a robust deprotection method. researchgate.net

Table 3: Phosphoric and Sulfuric Acid Protocols for Boc Deprotection

| Reagent | Solvent | Typical Concentration | Reaction Time | Key Findings |

| Phosphoric Acid (H₃PO₄) | Toluene or other organic solvents | 85 wt% aqueous solution | 4-14 hours | Mild, highly selective, and environmentally benign; tolerates many other acid-sensitive groups. researchgate.netorganic-chemistry.org |

| Sulfuric Acid (H₂SO₄) | 1,4-Dioxane | 10% (v/v) | Variable | Inexpensive and effective alternative to TFA with comparable results. researchgate.net |

Advanced Functionalization Chemistry and Bioconjugation Strategies Utilizing the Iodoethyl Moiety of Bocnh Peg3 Ch2ch2i

Nucleophilic Substitution Reactions with the Terminal Iodide Group

The terminal iodide group is highly susceptible to attack by various nucleophiles, forming stable covalent bonds. The efficiency of these reactions is influenced by factors such as the strength of the nucleophile, solvent, temperature, and reaction time.

Thiol-Mediated Alkylation Reactions

Thiols (-SH), often found in cysteine residues of proteins or as terminal groups on modified molecules, are potent nucleophiles for reaction with alkyl iodides. The reaction between a thiol and the iodoethyl group of BocNH-PEG3-CH2CH2I results in the formation of a stable thioether linkage. This reaction is widely used in bioconjugation due to its specificity towards thiols at physiological pH, where other nucleophilic groups like amines are less reactive biosyn.com.

Research findings indicate that iodoacetamide (B48618) and similar iodo-containing reagents react quickly and efficiently with cysteine residues, preventing disulfide bond formation and enhancing protein stability axispharm.com. Compared to chloroacetamide, iodoacetamide offers faster and more efficient cysteine modification, making it suitable for time-sensitive applications axispharm.com. While direct studies on this compound with specific proteins were not found, the established reactivity of iodoacetamide and other iodo-PEGs with thiols supports the feasibility and efficiency of this reaction for this compound. Model studies using N-acetyl-L-cysteine methyl ester as a model thiol have demonstrated quantitative conversion with related iodo-reagents nih.gov.

Amine-Mediated Alkylation Reactions

Primary and secondary amines can also act as nucleophiles to displace the iodide, forming stable secondary or tertiary amine linkages, respectively. Alkylation of amines with alkyl halides is a fundamental method for synthesizing amines libretexts.org. Selective mono-N-alkylation of primary amines can be achieved under specific conditions, such as using anhydrous solvents like DMSO or DMF in the presence of a cesium base google.com. The reactivity of amines in bioconjugation is often exploited at slightly alkaline pH where a sufficient concentration of deprotonated, nucleophilic amine is available biosyn.com.

While amines are less nucleophilic than thiols at neutral pH, increasing the pH can favor amine reactivity. The Boc protection on the other end of this compound ensures that only the iodoethyl end participates in the initial alkylation reaction when reacting with an external amine.

Formation of Ether and Ester Linkages

Alcohols and carboxylic acids can also react with alkyl iodides through nucleophilic substitution, forming ether and ester linkages, respectively. The formation of ethers typically involves the Williamson ether synthesis, requiring a deprotonated alcohol (alkoxide) which acts as the nucleophile. nih.gov Ester formation from alkyl halides and carboxylic acids can be achieved, often requiring activation of the carboxylic acid or specific reaction conditions. organic-chemistry.org While less common for direct bioconjugation compared to reactions with thiols or amines, these reactions can be utilized for modifying molecules containing hydroxyl or carboxyl groups.

Conversion of the Iodoethyl Moiety to Bioorthogonal Handles

Beyond direct nucleophilic substitution, the iodoethyl group can be transformed into other functional groups that are particularly useful in bioorthogonal chemistry, allowing for highly selective reactions in complex biological environments.

Azide (B81097) Introduction for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry)

The iodoethyl group can be readily converted to an azide group through reaction with an azide source, such as sodium azide. This is a standard SN2 reaction where the azide anion displaces the iodide. google.comntu.edu.sg The resulting azido-PEG derivative, such as N3-PEG3-CH2CH2-Boc medchemexpress.com, is a key reagent for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a widely used "click chemistry" reaction. CuAAC allows for the efficient and specific conjugation of azide-functionalized molecules with alkyne-functionalized molecules under mild conditions, making it ideal for labeling biomolecules and creating complex architectures. medchemexpress.combiochempeg.com The conversion of alkyl halides, including alkyl iodides, to azides using sodium azide is a well-established method google.comntu.edu.sg.

Alkyne Introduction for Click Chemistry

While less direct than azide formation from an iodide, the iodoethyl group could potentially be converted to an alkyne handle through multi-step synthetic routes, although this is not a typical direct transformation. More commonly, alkyne-functionalized PEG linkers are synthesized with the alkyne group already incorporated lumiprobe.combiochempeg.com. However, the iodoethyl group's reactivity could, in principle, be leveraged in a sequence involving elimination to form a vinyl group, followed by further transformation to an alkyne. Alternatively, the iodoethyl could be reacted with a nucleophile already bearing an alkyne. Alkyne-terminated PEGs are also valuable tools for click chemistry, reacting with azide-functionalized molecules via CuAAC or strain-promoted alkyne-azide cycloaddition (SPAAC) biochempeg.com.

Alternative Bioorthogonal Functional Group Transformations

The iodoethyl group in this compound is primarily an electrophilic handle. While not typically transformed into another bioorthogonal functional group prior to conjugation, its reactivity profile allows it to participate in reactions that can be considered within the broader context of bioorthogonal chemistry, particularly when reacting with appropriately chosen partners. Bioorthogonal reactions are defined by their ability to occur within biological systems without interfering with native biochemical processes. wikipedia.org

A prominent reaction involving alkyl iodides in a biological context is the reaction with thiols, such as the cysteine residues found in proteins. axispharm.comresearchgate.netresearchgate.netexplorationpub.comacs.orgnih.govrsc.org This nucleophilic substitution reaction forms a stable thioether linkage. acs.orgnih.gov While alkyl halides, including iodoacetamides, have been widely used for cysteine modification, their reactivity can extend to other nucleophilic amino acids like lysine (B10760008), histidine, and methionine, depending on the reaction conditions. researchgate.netroyalsocietypublishing.org However, by carefully controlling parameters such as pH and the stoichiometry of the alkyl iodide reagent, a high degree of selectivity for the more nucleophilic thiolate anion (formed from cysteine at slightly alkaline pH) can be achieved. researchgate.netroyalsocietypublishing.org

Another strategy involves the modification of unnatural amino acids incorporated into proteins. For instance, dehydroalanine (B155165) (Dha), which can be generated from serine or cysteine residues, can act as a radical acceptor. nih.govrsc.org Alkyl iodides can participate in metal-mediated conjugate additions to Dha, enabling the formation of carbon-carbon bonds site-specifically on proteins. nih.govrsc.org This represents an alternative functional group transformation strategy where the protein is modified to present a reactive handle (Dha) that subsequently reacts with the alkyl iodide.

While the iodoethyl group itself is not commonly converted into traditional bioorthogonal handles like azides or alkynes for click chemistry prior to conjugation, its direct reaction with inherent or engineered nucleophiles on biomolecules, particularly thiols, is a key functionalization strategy employed in bioconjugation.

Strategies for Site-Specific Conjugation

Achieving site-specific conjugation is crucial for creating homogeneous bioconjugates with well-defined properties and predictable biological activity. The iodoethyl moiety of this compound provides a handle for site-specific modification, primarily through its reactivity with specific amino acid residues in proteins or other biomolecules.

The most common strategy for site-specific protein conjugation using alkyl iodides, including iodoacetamide derivatives, targets cysteine residues. researchgate.netexplorationpub.comnih.govroyalsocietypublishing.orgscispace.com Cysteine is often present in low abundance in proteins, and its thiol group is significantly more nucleophilic than other amino acid side chains, especially at physiological or slightly alkaline pH where the thiolate anion is prevalent. researchgate.netexplorationpub.comnih.govroyalsocietypublishing.orgscispace.com By using a limited amount of the iodoethyl-containing linker, the reaction can be directed towards the most reactive and accessible cysteine residue, facilitating site-specific labeling. researchgate.netroyalsocietypublishing.org

While alkyl iodides can react with other nucleophilic amino acids, careful control of reaction conditions is essential for achieving high selectivity. For example, conducting the reaction at slightly alkaline pH (around 8.2) for a short duration with a limiting amount of the iodoacetyl derivative has been shown to favor cysteine alkylation over reaction with amines or histidine. researchgate.netroyalsocietypublishing.org

Another approach to site-specific conjugation involves the incorporation of unnatural amino acids with unique reactive handles into proteins through genetic code expansion. royalsocietypublishing.orgscispace.comacs.org While azide and alkyne-bearing unnatural amino acids are commonly used for click chemistry, strategies involving the introduction of electrophilic handles or residues like dehydroalanine that can react with nucleophiles or undergo radical additions with alkyl iodides also contribute to site-specific modification capabilities. nih.govrsc.org

The design of the linker itself, including the PEG3 spacer and the orthogonal Boc-protected amine, also plays a role in site-specific strategies by influencing the accessibility of the reactive iodoethyl group and allowing for multi-step conjugation approaches.

Chemo- and Regioselective Ligations

The reaction of the iodoethyl group with nucleophilic functional groups on target molecules represents a chemoselective ligation strategy. Chemoselectivity refers to the preferential reaction with one functional group over others present in the molecule. The iodoethyl group is a good electrophile and readily undergoes SN2 reactions with strong nucleophiles.

In the context of bioconjugation, the reaction between alkyl iodides and thiols is a key chemoselective ligation. researchgate.netroyalsocietypublishing.org The thiolate anion of cysteine is a highly reactive nucleophile, making it a primary target for alkylation by the iodoethyl group, even in the presence of other nucleophilic amino acids. researchgate.netroyalsocietypublishing.org The reactivity of alkyl halides follows the order I > Br > Cl > F, indicating that alkyl iodides are particularly reactive electrophiles. royalsocietypublishing.org

Regioselectivity, the preferential reaction at a specific site within a molecule, is achieved by exploiting differences in the reactivity or accessibility of identical functional groups, or by introducing unique reactive handles at desired locations. For proteins, the relatively low natural abundance of cysteine residues often allows for regioselective modification if only one or a few cysteines are accessible or particularly reactive. nih.govscispace.com Controlling factors such as pH, temperature, reaction time, and the concentration of the this compound linker are critical for maximizing regioselectivity towards the desired conjugation site. researchgate.netroyalsocietypublishing.org

Furthermore, strategies involving the conversion of other amino acids to more reactive species, such as the transformation of serine to dehydroalanine, followed by reaction with alkyl iodides under specific conditions (e.g., metal-mediated conjugate addition), demonstrate a method for achieving both chemo- and regioselectivity at engineered sites. nih.govrsc.org

While the iodoethyl group can potentially react with other nucleophiles, the judicious design of the bioconjugation strategy, including reaction conditions and the nature of the target molecule, allows for effective chemo- and regioselective ligation.

Design of Linkers for Defined Conjugation Sites

The design of linkers is paramount in controlling the site-specificity and properties of bioconjugates. This compound is designed with specific features that facilitate defined conjugation. The PEG3 chain serves as a flexible, hydrophilic spacer between the two terminal functional groups. This PEG linker enhances the solubility of the final conjugate in aqueous environments and can help to reduce aggregation and non-specific interactions, which is particularly important for bioconjugation applications. axispharm.comnih.govdovepress.commdpi.commdpi.comresearchgate.netnih.gov The length of the PEG linker can influence the distance between the conjugated molecule and the attachment site on the biomolecule, potentially impacting biological activity and pharmacokinetics. nih.gov

The presence of two distinct functional groups, the iodoethyl moiety and the Boc-protected amine, makes this compound a heterobifunctional linker. The iodoethyl group is the primary reactive handle for initial conjugation to a nucleophilic site on a target molecule, such as a cysteine thiol. The Boc-protected amine is a dormant functional group that can be selectively deprotected after the initial conjugation step. This deprotection reveals a free amine, which can then be used for subsequent coupling to a second molecule bearing a complementary functional group (e.g., a carboxylic acid, activated ester, or aldehyde). This orthogonal reactivity allows for the controlled, sequential attachment of different molecules, enabling the construction of well-defined conjugates.

Multi-functionalization Approaches for Complex Molecular Architecture

This compound serves as a versatile building block in the construction of complex molecular architectures, particularly in the context of creating multi-functional molecules or materials. Its heterobifunctional nature, featuring a reactive iodoethyl group and a protected amine, allows for orthogonal functionalization strategies.

One approach involves using the iodoethyl group to attach the PEG3 linker and the protected amine to a primary scaffold or biomolecule. Following this initial conjugation, the Boc protecting group can be selectively removed under acidic conditions, revealing a free primary amine. This newly available amine can then be coupled with a different molecule or functional group using various amine-reactive chemistries (e.g., amide coupling with activated carboxylic acids, reaction with isothiocyanates, or reductive amination with aldehydes). This sequential functionalization allows for the introduction of a second distinct entity onto the construct, leading to a multi-functional molecule.

Applications in Advanced Chemical and Biomedical Research

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)

PEG linkers are integral components in the design and synthesis of PROTACs and ADCs, facilitating the crucial connection between targeting moieties and effector molecules. The properties of the linker significantly influence the efficacy, stability, and pharmacokinetic profile of these complex therapeutics broadpharm.comcreative-biolabs.comjenkemusa.commedchemexpress.combiochempeg.commedchemexpress.comclinicalresearchnewsonline.combiochempeg.comclinicalresearchnewsonline.combiochempeg.comfrontiersin.orgmedchemexpress.com.

Linker Design for PROTACs and ADCs

In both PROTACs and ADCs, the linker serves as a critical bridge. For PROTACs, the linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, bringing the target protein into proximity with the degradation machinery jenkemusa.combiochempeg.comclinicalresearchnewsonline.com. In ADCs, the linker attaches a cytotoxic payload to a targeting antibody, ensuring the payload is delivered specifically to antigen-expressing cells broadpharm.comcreative-biolabs.comclinicalresearchnewsonline.combiochempeg.com.

PEG linkers are frequently incorporated due to their ability to increase the water solubility of the conjugate, which is particularly beneficial for hydrophobic drugs or ligands creative-biolabs.comjenkemusa.combiochempeg.comclinicalresearchnewsonline.combiochempeg.com. The flexibility of PEG chains can also influence the binding and interaction of the different components within the biological system creative-biolabs.com. The length of the PEG linker is a critical design parameter that can impact the efficiency of targeted protein degradation in PROTACs and the release of the payload in ADCs jenkemusa.combiochempeg.comclinicalresearchnewsonline.comfrontiersin.orgjenkemusa.com. Studies have shown that systematic changes in linker length can affect degradation efficiency and selectivity biochempeg.comclinicalresearchnewsonline.comfrontiersin.orgjenkemusa.com. For instance, in PROTAC design, linker length can influence the formation of the ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, thereby affecting ubiquitination and subsequent degradation frontiersin.org.

BocNH-PEG3-CH2CH2I, with its Boc-protected amine and terminal iodide, is a valuable building block for synthesizing such linkers. The iodide can participate in nucleophilic substitution reactions to attach to one part of the conjugate (e.g., a payload or a ligand), while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a free amine, available for coupling to the other part of the conjugate (e.g., an antibody or another ligand) biochempeg.comaxispharm.com. This orthogonal reactivity allows for controlled, step-wise synthesis of heterobifunctional conjugates.

Strategies for Targeted Protein Degradation and Delivery

PEG linkers contribute to strategies for targeted protein degradation via PROTACs by influencing the formation and stability of the ternary complex required for ubiquitination biochempeg.comclinicalresearchnewsonline.comfrontiersin.org. The linker's length and composition can affect the orientation and interaction between the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent proteasomal degradation frontiersin.org. PEGylation can also impact the cellular permeability and pharmacokinetic profile of PROTACs, affecting their delivery to the target site jenkemusa.combiochempeg.comclinicalresearchnewsonline.comjenkemusa.com.

In the context of ADCs, PEG linkers are designed to ensure stability in circulation and controlled release of the cytotoxic payload within the target cell creative-biolabs.comclinicalresearchnewsonline.combiochempeg.com. Linkers can be cleavable or non-cleavable, with cleavable linkers designed to be cleaved by specific enzymes or conditions present in the tumor microenvironment or within the lysosome after internalization biochempeg.com. PEG moieties in ADC linkers can improve solubility and stability in vivo biochempeg.comclinicalresearchnewsonline.combiochempeg.com. The use of PEG linkers can also enable higher drug loading onto the antibody biochempeg.com.

The this compound linker can be incorporated into linkers for both PROTACs and ADCs. The terminal iodide can be used to react with a nucleophilic group on a payload or ligand, while the deprotected amine can be coupled to an antibody or another ligand using various coupling chemistries. This allows for the creation of diverse linker architectures with precise control over the attachment points and the inclusion of the flexible, solubilizing PEG3 unit.

Strategies for Targeted Delivery Systems and Nanomedicine

PEGylation is a widely adopted strategy in the development of targeted delivery systems and nanomedicine, primarily to improve the pharmacokinetic properties and targeting efficiency of drug carriers broadpharm.compreprints.orgcreative-biolabs.comtandfonline.commdpi.comrsc.orgnih.govbiochempeg.comnih.govtstu.ruspringernature.comnih.gov.

Construction of PEGylated Nanoparticles and Drug Carriers

PEGylation involves the covalent attachment of PEG chains to the surface of nanoparticles or drug carriers nih.govspringernature.com. This modification creates a hydrophilic shield around the particle, which reduces the adsorption of opsonin proteins from the blood preprints.orgtandfonline.commdpi.comrsc.orgnih.govnih.gov. Opsonization marks particles for uptake and clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen rsc.orgnih.govtstu.ru. By preventing opsonization, PEGylation prolongs the circulation time of nanoparticles in the bloodstream, a phenomenon often referred to as the "stealth effect" preprints.orgmdpi.comnih.gov.

Various methods are used for the construction of PEGylated nanoparticles, including grafting PEG chains onto pre-formed nanoparticles or incorporating pre-synthesized PEGylated lipids or polymers during nanoparticle assembly springernature.comnih.gov. Amphiphilic polymers containing PEG blocks can self-assemble into nanoparticles with a PEG shell rsc.org. Covalent attachment of PEG is often preferred for its stability in vivo compared to simple adsorption springernature.com.

This compound can be utilized in the synthesis of PEGylated lipids or polymers that are then incorporated into nanoparticles. The iodide group can be reacted with a lipid or polymer backbone, and the Boc-protected amine can be used for further functionalization or attachment of targeting ligands after deprotection. This allows for the creation of nanoparticles with a PEGylated surface that can also carry targeting molecules for active delivery.

Enabling Enhanced Circulation and Selective Targeting

The enhanced circulation time conferred by PEGylation allows nanoparticles to accumulate more effectively at target sites, particularly in tumors, through the enhanced permeability and retention (EPR) effect nih.govnih.gov. The leaky vasculature and impaired lymphatic drainage in tumor tissues facilitate the extravasation and retention of nanoparticles in the tumor microenvironment nih.govnih.gov.

While PEGylation primarily provides a passive targeting mechanism through improved pharmacokinetics and the EPR effect, it can also be combined with active targeting strategies. Targeting ligands, such as antibodies, peptides, or small molecules that bind to receptors overexpressed on target cells, can be attached to the distal end of the PEG chains on the nanoparticle surface biochempeg.com. This compound can be used to introduce a reactive handle (after Boc deprotection) on the PEGylated nanoparticle surface, allowing for the conjugation of such targeting ligands.

The length and density of the PEG chains on the nanoparticle surface can influence both circulation time and cellular uptake preprints.orgrsc.orgbiochempeg.com. Optimized PEGylation can balance the need for prolonged circulation with efficient cellular internalization at the target site preprints.orgnih.gov.

Surface Modification of Biomaterials and Biosensors

Surface modification of biomaterials and biosensors is crucial for controlling their interaction with biological environments, improving biocompatibility, and enhancing performance numberanalytics.commdpi.commdpi.comnih.gov. PEGylation is a widely used technique for this purpose.

Grafting PEG chains onto the surface of biomaterials can reduce non-specific protein adsorption and cell adhesion, which is particularly important for preventing fouling on medical implants and improving the performance of biosensors numberanalytics.commdpi.comnih.govnih.gov. The hydrophilic nature and flexible structure of PEG create a hydration layer that acts as a barrier to protein adsorption mdpi.com. This "non-fouling" property is essential for maintaining the functionality of biosensors in complex biological fluids and improving the biocompatibility of implanted devices numberanalytics.commdpi.comnih.gov.

In biosensors, reducing non-specific binding is critical for improving sensitivity and specificity numberanalytics.commdpi.com. PEGylation of the biosensor surface minimizes background noise caused by the adsorption of non-target molecules, allowing for more accurate detection of the target analyte mdpi.com.

This compound can be used to functionalize the surface of biomaterials or biosensors. The iodide can react with appropriate functional groups on the material surface, grafting the PEG3 linker onto the surface. The terminal Boc-protected amine can then be deprotected and used to attach specific biomolecules, such as antibodies or enzymes, for targeted capture or sensing axispharm.com. This allows for the creation of surfaces that not only resist non-specific binding due to the PEG layer but also possess specific recognition capabilities through the conjugated biomolecule.

Development of Molecular Probes and Imaging Agents

The reactive iodide group and the versatile Boc-protected amine handle of this compound make it suitable for the development of molecular probes and imaging agents. The PEG linker improves the solubility and pharmacokinetics of the resulting conjugates. axispharm.comaxispharm.comfrontiersin.org

The iodide group of this compound can serve as a point of attachment for conjugation to molecules containing nucleophilic groups, including certain fluorescent tags or precursors for radiolabeling. axispharm.comlumiprobe.com While direct conjugation to radioiodine isotopes (like I-125 or I-131) typically involves different chemical methods, the presence of an iodine atom in a molecule can be relevant for imaging applications, particularly in techniques like Computed Tomography (CT) where iodinated compounds are used as contrast agents due to iodine's X-ray absorption properties. d-nb.infoacs.orgscispace.com The Boc-protected amine, after deprotection, offers another versatile handle for conjugating the PEG linker to a wide range of imaging moieties or probes that react with primary amines, such as activated esters or isothiocyanates. axispharm.com

PEGylated compounds, including those incorporating iodinated moieties, have applications in biological imaging and diagnostics. axispharm.comaxispharm.com The PEG component enhances the solubility and circulation time of imaging agents, improving their delivery to target sites and reducing non-specific uptake. nih.govaxispharm.comaxispharm.comfrontiersin.orgnih.gov Iodinated PEG-based constructs have been explored as contrast agents for CT imaging, demonstrating strong and persistent intravascular enhancement. acs.orgscispace.com The ability to conjugate this compound to various imaging probes allows for the development of targeted imaging agents that can provide improved diagnostic accuracy by selectively accumulating in specific cells or tissues. axispharm.com

Peptide and Protein PEGylation Methodologies

PEGylation, the covalent attachment of PEG chains to peptides and proteins, is a widely used strategy to improve their therapeutic properties. frontiersin.orgcreativepegworks.comnih.govbiopharminternational.comekb.egbeilstein-journals.org

Site-Directed PEGylation Techniques

Site-directed PEGylation aims to attach polyethylene (B3416737) glycol (PEG) chains to specific, predetermined locations on a biomolecule, typically a protein. This approach offers advantages over random PEGylation, including improved control over the number and location of PEG chains, leading to more homogeneous products with potentially optimized pharmacokinetic and pharmacodynamic properties. Achieving site-specificity often relies on exploiting the unique reactivity of specific amino acid residues or engineered sites on the protein surface.

The chemical compound this compound features two distinct functional groups: a terminal iodide (-CH2CH2I) and a Boc-protected amine (BocNH-). These functionalities offer potential handles for bioconjugation reactions.

The terminal alkyl iodide is an electrophilic group that can participate in nucleophilic substitution reactions. Potential nucleophilic targets on proteins include the thiol group of cysteine residues, the epsilon-amine group of lysine (B10760008) residues, the N-terminal alpha-amine, or potentially carboxylate groups under specific conditions biochempeg.comthermofisher.com. Site-directed PEGylation utilizing alkyl iodides often targets engineered cysteine residues due to the relatively lower abundance of free thiols in native proteins compared to amines, potentially offering a higher degree of specificity leadinglifetechnologies.combiopharminternational.comthno.org. However, achieving absolute site-specificity with alkylating agents like iodides can be challenging if multiple reactive nucleophilic residues are present and accessible on the protein surface under the reaction conditions. Research into organometallic S-arylation using aryl iodides has shown rapid and selective conjugation to cysteine thiols, suggesting the potential for iodide-based chemistry in site-specific modifications, although this often involves activated forms or specific reaction conditions nih.gov.

The Boc-protected amine moiety is a masked primary amine. The tert-butyloxycarbonyl (Boc) group serves as a protecting group that can be selectively removed under mild acidic conditions to reveal a free amine (-NH2) nih.govpolysciences.comjenkemusa.comgoogleapis.comabbexa.com. This deprotected amine can then serve as a nucleophile for subsequent conjugation reactions, such as reaction with activated esters (e.g., N-hydroxysuccinimide esters), aldehydes (via reductive amination), or other electrophilic handles biochempeg.comthermofisher.com. The ability to deprotect the amine allows for multi-step conjugation strategies or the introduction of an orthogonal reactive handle after an initial conjugation step involving the iodide. Site-directed PEGylation via amine conjugation is commonly performed, often targeting the N-terminus by controlling pH due to its lower pKa compared to lysine epsilon-amines, although this is not always perfectly selective biopharminternational.com.

Emerging Trends and Future Research Directions

Development of Next-Generation PEG Linkers with Tunable Properties

The development of next-generation PEG linkers is driven by the need for improved control over conjugate properties and the desire to overcome limitations associated with traditional polydisperse PEGs chempep.combiochempeg.comacs.org. While conventional polydisperse PEGs are mixtures of polymer chains with varying lengths and molecular weights, leading to heterogeneous conjugates, the trend is moving towards monodisperse (discrete) PEGs which have uniform structures and precise molecular weights biochempeg.comacs.orgenovatia.com. This allows for the creation of homogeneous PEGylated products with consistent characteristics biochempeg.combiosyn.com.

Beyond achieving monodispersity, researchers are developing PEG linkers with tunable properties by incorporating various architectural features and functional groups chempep.comfcad.comaxispharm.com. This includes the design of branched or multi-arm PEG linkers that can attach multiple molecules, enabling the creation of multifunctional conjugates chempep.comaxispharm.comlabinsights.nl. Cleavable PEG linkers, which incorporate a moiety that can be broken under specific conditions (e.g., enzymatic cleavage, pH sensitivity), are also being developed for controlled drug release applications chempep.comfcad.comaxispharm.comnih.gov. Furthermore, the introduction of a wide range of reactive functional groups allows for tailored conjugation strategies chempep.comaxispharm.combiochempeg.com.

Alternatives to traditional PEG are also being explored to address potential limitations such as immunogenicity and non-biodegradability chempep.commdpi.com. These emerging alternatives include polyoxazolines, polysarcosine, zwitterionic polymers, glycopolymers, and sequence-defined polymers, each offering unique properties like reduced immunogenicity, biodegradability, or ultra-low fouling characteristics chempep.com.

BocNH-PEG3-CH2CH2I, as a functionalized, short-chain PEG linker, fits within this trend of developing linkers with specific reactive handles and defined lengths (in the case of monodisperse synthesis). Its Boc-protected amine and iodide functionalities provide distinct points for orthogonal conjugation strategies, contributing to the development of more precisely defined conjugates.

Innovations in Site-Specific and Multi-functionalization Strategies for Complex Biomolecules

Achieving site-specific conjugation is a critical area of innovation in PEGylation, aiming to produce homogeneous bioconjugates with predictable properties and minimized interference with the biomolecule's biological function biosyn.comrsc.org. Traditional PEGylation methods often result in heterogeneous mixtures due to the modification of multiple reactive residues on the protein surface rsc.orgnih.govmcmaster.ca.

Current research focuses on developing strategies for site-specific PEGylation by targeting specific amino acid residues or incorporating non-natural amino acids biosyn.comrsc.orgnih.gov. Common approaches include the modification of cysteine residues via thiol-maleimide chemistry or reaction with vinyl sulfones or iodoacetamides, N-terminal modification through reductive alkylation or oxidation, and targeting histidine tags biosyn.comrsc.orgacs.org. Bioorthogonal click chemistry reactions are also increasingly used for their high selectivity and efficiency under mild conditions biosyn.comresearchgate.net.

Multi-functionalization strategies, often employing branched or multi-arm PEG linkers, are being developed to attach multiple therapeutic or diagnostic agents to a single biomolecule or nanoparticle axispharm.comlabinsights.nl. This can enhance drug loading, improve targeting specificity, and enable synergistic effects axispharm.comlabinsights.nl.

This compound can contribute to these strategies. The iodide group is a reactive electrophile that can participate in nucleophilic substitution reactions, potentially targeting specific nucleophilic residues like cysteine under controlled conditions. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be selectively functionalized using a variety of amine-reactive chemistries (e.g., NHS esters, isothiocyanates), allowing for orthogonal conjugation or further modification. This dual functionality supports the development of sophisticated site-specific and multi-functionalization approaches.

Scalable Synthesis and Purification Challenges for Advanced PEGylated Constructs

The synthesis and purification of PEGylated constructs, particularly as they become more complex with the use of functionalized and monodisperse linkers, present significant challenges, especially for large-scale production acs.orgenovatia.commcmaster.canih.govacs.org. The heterogeneity resulting from traditional PEGylation methods complicates purification and characterization enovatia.comrsc.orgmcmaster.canih.gov.

Scalable synthesis methods are required to produce functionalized PEG linkers and PEGylated products in sufficient quantities for preclinical and clinical studies, and eventually commercialization enovatia.comjenkemusa.com. This involves optimizing reaction conditions, improving yields, and developing efficient synthetic routes enovatia.comacs.org.

Purification of PEGylated biomolecules often requires chromatographic techniques such as size exclusion chromatography, ion-exchange chromatography, and hydrophobic interaction chromatography mcmaster.canih.govmdpi.com. However, these methods can be limited in terms of speed and scalability mdpi.com. Research is ongoing to develop more efficient and scalable purification strategies, including membrane-based hybrid methods and improved chromatographic techniques nih.govmdpi.com. The move towards monodisperse PEG linkers simplifies purification by reducing the heterogeneity of the reaction mixture biochempeg.comacs.orgenovatia.com.

Characterization of PEGylated constructs is also challenging, requiring advanced analytical techniques such as mass spectrometry (MS), size exclusion chromatography (SEC), and dynamic light scattering (DLS) to assess purity, molecular weight, and the degree and site of PEGylation enovatia.comnih.govnih.gov. Novel analytical methods and designer PEG linkers are being developed to facilitate more robust characterization nih.govacs.org.

The synthesis of this compound and its subsequent use in conjugation reactions require scalable synthetic procedures and efficient purification methods to obtain the functionalized linker and the final conjugate in high purity. The development of robust analytical methods is crucial for characterizing the resulting PEGylated products.

Integration of this compound in Automated Synthesis Platforms

Automated synthesis platforms often rely on the precise handling and reaction of well-defined building blocks. Functionalized PEG linkers with high purity and specific reactivity, like this compound, are well-suited for use in automated synthesis workflows. The Boc protecting group allows for controlled deprotection, and the distinct reactivity of the iodide and the deprotected amine enable sequential or orthogonal coupling reactions within an automated system.

Future research could explore the development of automated protocols for the synthesis of conjugates utilizing this compound, potentially enabling high-throughput screening of different conjugation strategies or the rapid synthesis of libraries of PEGylated compounds. This would require optimizing reaction conditions for compatibility with automated platforms and developing in-line or at-line analytical methods for monitoring reaction progress and product quality.

Exploration of Novel Reaction Chemistries Compatible with PEG-Iodide Scaffolds

The iodide group in this compound is a good leaving group, making the compound suitable for nucleophilic substitution reactions. While standard reactions involving alkyl iodides are well-established, the exploration of novel reaction chemistries compatible with PEG-iodide scaffolds is an area for future research.

Novel chemistries could aim to achieve more selective conjugations, operate under milder conditions to preserve the activity of sensitive biomolecules, or enable new types of linkages. For instance, research into palladium-catalyzed cross-coupling reactions has shown that PEG can be used as a reaction medium or support for reactions involving aryl iodides sioc-journal.cnacs.org. While this focuses on the aryl iodide, it highlights the potential for exploring catalytic reactions involving PEGylated iodides.

Future research could investigate the use of PEG-iodide linkers in novel click chemistry variants or other bioorthogonal reactions that are highly efficient and specific in complex biological environments. Developing reactions that are less susceptible to side reactions with other functional groups present on biomolecules would be particularly valuable. Although the provided search results did not detail novel reactions specifically utilizing PEG-iodide as the reactive electrophile in new chemical transformations beyond standard nucleophilic substitutions, this remains an area with potential for innovation in the field of bioconjugation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.